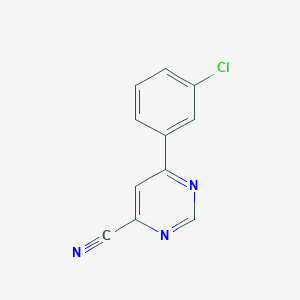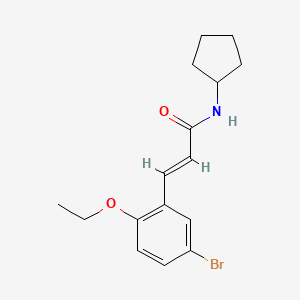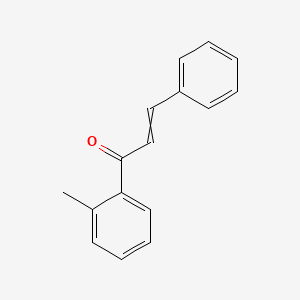
Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a versatile chemical compound with a unique structure that allows for diverse applications in various fields, such as medicinal chemistry and materials science. The compound contains a cyclopropyl group, a thiazole ring, and an azetidine moiety, making it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multiple steps, including the formation of the thiazole ring and the azetidine moiety. The synthetic routes often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and yield.
Análisis De Reacciones Químicas
Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has a wide range of scientific research applications. In medicinal chemistry, it is used to develop new drugs due to its potential biological activities. In materials science, the compound’s unique structure allows for the creation of novel materials with specific properties. Additionally, the compound is used in various biological studies to understand its effects on different biological systems .
Mecanismo De Acción
The mechanism of action of Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can be compared with other similar compounds, such as those containing thiazole or azetidine moieties. These similar compounds may share some properties but differ in their specific applications and effects. For example, imidazole-containing compounds also exhibit a broad range of chemical and biological properties . The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties.
Propiedades
Fórmula molecular |
C10H12N2O2S |
|---|---|
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
cyclopropyl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
InChI |
InChI=1S/C10H12N2O2S/c13-9(7-1-2-7)12-5-8(6-12)14-10-11-3-4-15-10/h3-4,7-8H,1-2,5-6H2 |
Clave InChI |
YVDPZYLAUYSDQP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)N2CC(C2)OC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)









acetate](/img/structure/B14870902.png)
![2-[(Allyloxy)methyl]phenylZinc bromide](/img/structure/B14870911.png)

